benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further substituted with a tetrazole group and a p-tolyl group
Biochemical Analysis
Cellular Effects
Some related compounds have shown potent growth inhibition properties against various human cancer cell lines .
Temporal Effects in Laboratory Settings
Related compounds have shown potent activities against various cell lines over time .
Dosage Effects in Animal Models
Related compounds have shown potent activities against various cell lines at different dosages .
Metabolic Pathways
Related compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), suggesting potential involvement in metal ion detection pathways .
Transport and Distribution
Related compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), suggesting potential involvement in metal ion transport and distribution .
Subcellular Localization
Related compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), suggesting potential localization in areas of the cell involved in metal ion detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrazole Group: The tetrazole ring is often synthesized via the cycloaddition of azide with nitrile compounds.
Piperazine Derivative Formation: The piperazine ring is functionalized with the tetrazole and p-tolyl groups through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the functionalized piperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The tetrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings for medical devices.
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The tetrazole group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like benzo[d][1,3]dioxole-5-carboxylic acid share the benzo[d][1,3]dioxole core but differ in their functional groups.
Tetrazole-Substituted Piperazines: Compounds such as 1-(p-tolyl)-4-(tetrazol-5-yl)piperazine have similar structural features but lack the benzo[d][1,3]dioxole moiety.
Uniqueness
The uniqueness of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone lies in its combination of the benzo[d][1,3]dioxole, tetrazole, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-15-2-5-17(6-3-15)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)16-4-7-18-19(12-16)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULYHQOOVSQVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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